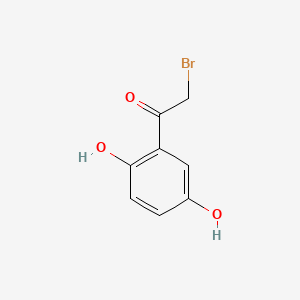

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEMTEHSSHUKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179714 | |

| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-91-2 | |

| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-1-(2,5-dihydroxyphenyl)ethanone" CAS number and properties

An In-depth Technical Guide to 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, this compound is a significant chemical intermediate. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and logical workflows.

Core Properties

CAS Number: 25015-91-2[1][2][3]

This compound, also known as 2-Bromo-2',5'-dihydroxyacetophenone or 2-(Bromoacetyl)hydroquinone, is a key organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7BrO3 | [1] |

| Molar Mass | 231.04 g/mol | [1] |

| Melting Point | 117.5-119.0 °C | [1] |

| Boiling Point (Predicted) | 376.5±32.0 °C | [1] |

| Density (Predicted) | 1.763±0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a likely synthetic route involves the bromination of 2,5-dihydroxyacetophenone. Methodologies for analogous compounds provide a strong basis for a potential synthetic protocol.

Proposed Synthesis via Bromination of 2,5-dihydroxyacetophenone:

This protocol is adapted from the synthesis of similar brominated hydroxyphenyl ethanones.

-

Materials: 2,5-dihydroxyacetophenone, Bromine, Chloroform, Sulfuric Acid, Saturated Sodium Bicarbonate solution, Magnesium Sulfate.

-

Procedure:

-

Dissolve 2,5-dihydroxyacetophenone in chloroform at approximately 65°C (338 K).

-

With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.

-

After a brief period of stirring (e.g., 10 minutes), slowly add a stoichiometric equivalent of bromine to the reaction mixture.

-

Allow the reaction to proceed for several hours (e.g., 5 hours).

-

Quench the reaction with water.

-

Separate the organic and aqueous layers. Extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

-

A potential workflow for this synthesis is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

1. Intermediate in Pharmaceutical Synthesis:

Halogenated hydroxyphenyl ethanones are valuable precursors in the synthesis of various pharmaceuticals. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone is a known intermediate in the synthesis of adrenaline-type drugs.[4] Similarly, 2-bromo-1-(3,5-dihydroxyphenyl)ethanone is utilized in the preparation of terbutaline analogs.[5] This suggests that this compound holds significant potential as a building block in the development of novel therapeutic agents.

The logical relationship of this compound as a building block in drug discovery is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for potential synthesis, analysis, and biological activity. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key related experiments are provided.

Core Physicochemical Properties

This compound, a brominated derivative of 2',5'-dihydroxyacetophenone, is an organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a reactive bromine atom and a hydroquinone moiety, makes it a candidate for various chemical modifications and a potential building block in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Melting Point | 117.5-119.0 °C | [1] |

| Boiling Point | 376.5 ± 32.0 °C (Predicted) | [1] |

| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 25015-91-2 | [1] |

Experimental Protocols

Putative Synthesis of this compound

This protocol is adapted from the synthesis of similar α-bromo-hydroxyacetophenones. The starting material would be 1-(2,5-dihydroxyphenyl)ethanone (also known as 2',5'-dihydroxyacetophenone).

Materials:

-

1-(2,5-dihydroxyphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400) or a suitable organic solvent (e.g., chloroform, methylene chloride)

-

Water

-

Stirring apparatus

-

Reaction vessel

-

Ultrasound bath (optional, for sonochemical synthesis)

Procedure:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of 1-(2,5-dihydroxyphenyl)ethanone in a minimal amount of PEG-400 and water or another appropriate solvent.

-

Add 1.0 equivalent of N-bromosuccinimide (NBS) to the mixture with stirring.

-

The reaction can be facilitated by the use of ultrasound waves for a shorter reaction time (typically 15-20 minutes). Alternatively, the reaction can be stirred at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be extracted using a suitable organic solvent.

-

The organic layer should be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

General Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for determining the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound have not been identified in the reviewed literature. However, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], has been shown to possess anti-inflammatory properties.[2] This compound was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways.[2]

Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates the hypothetical signaling pathway that could be targeted by this compound, based on the findings for its analog.

Caption: Hypothetical mechanism of anti-inflammatory action.

Experimental and Logical Workflows

The following diagram outlines a logical workflow for the synthesis and subsequent biological evaluation of this compound.

Caption: A logical workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. However, based on its structure and data from closely related analogs, it holds potential as an intermediate in organic synthesis and possibly as a biologically active molecule. The provided physicochemical data serves as a foundation for future research, and the outlined putative synthesis and logical workflows offer a roadmap for scientists and researchers interested in exploring the properties and applications of this compound. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

Technical Guide: Synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from hydroquinone. The synthesis is a two-step process involving the formation of a key intermediate, 2,5-dihydroxyacetophenone, followed by its selective bromination. This document details the experimental protocols, quantitative data, and reaction mechanisms.

Synthetic Pathway Overview

The synthesis of this compound from hydroquinone is achieved in two primary stages:

Stage 1: Synthesis of 2,5-Dihydroxyacetophenone This intermediate can be prepared from hydroquinone via two principal methods:

-

Method A: Friedel-Crafts Acylation of Hydroquinone. This method involves the direct acylation of hydroquinone with an acetylating agent in the presence of a Lewis acid catalyst.

-

Method B: Fries Rearrangement of Hydroquinone Diacetate. This is a two-step process where hydroquinone is first acetylated to form hydroquinone diacetate, which is then rearranged to 2,5-dihydroxyacetophenone.

Stage 2: Bromination of 2,5-Dihydroxyacetophenone The intermediate 2,5-dihydroxyacetophenone is then brominated at the alpha-carbon of the acetyl group to yield the final product, this compound.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,5-Dihydroxyacetophenone

Two effective methods for the synthesis of the key intermediate, 2,5-dihydroxyacetophenone, are presented below.

This method provides a direct, one-pot synthesis of 2,5-dihydroxyacetophenone from hydroquinone.

Reaction:

Figure 2: Reaction scheme for Friedel-Crafts acylation of hydroquinone.

Protocol:

-

In a dry round-bottomed flask, combine 1,4-dihydroxybenzene (hydroquinone) (5.5 g, 0.05 mol) and 1,2-dichloroethane (10 mL).

-

Slowly add acetic anhydride (10 mL, 0.1 mol) to the mixture.

-

Stir the solution at 100°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone is consumed.

-

Cool the reaction mixture, then add boron trifluoride diethyl etherate (BF₃·Et₂O) (9 mL, 0.07 mol) dropwise.

-

Heat the mixture to 120°C and stir for an additional 2-3 hours.

-

After cooling, add water (40 mL) and extract the product with ethyl acetate (2 x 50 mL).

-

Wash the combined organic extracts sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Recrystallize the crude product from ethanol to yield pure 2,5-dihydroxyacetophenone.[1]

This classic method involves the initial formation of hydroquinone diacetate, followed by a Lewis acid-catalyzed rearrangement.

Reaction:

Figure 3: Reaction scheme for the Fries rearrangement of hydroquinone diacetate.

Protocol:

-

Part 1: Synthesis of Hydroquinone Diacetate

-

To a mixture of hydroquinone (1 g) and acetic anhydride (1.7 mL) in a dry 25 mL conical flask, add a single drop of concentrated sulfuric acid.

-

Stir the flask gently. The mixture will warm up as the reaction is exothermic.

-

After 5 minutes, pour the solution into 20 mL of crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from 50% ethanol to obtain hydroquinone diacetate.[2]

-

-

Part 2: Fries Rearrangement to 2,5-Dihydroxyacetophenone

-

In a dry 500 mL round-bottomed flask fitted with an air condenser and a gas-absorption trap, place finely powdered dry hydroquinone diacetate (50 g, 0.257 mol) and anhydrous aluminum chloride (116 g, 0.87 mol).[3]

-

Slowly heat the flask in an oil bath to 110-120°C over 30 minutes, at which point hydrogen chloride evolution will begin.

-

Gradually raise the temperature to 160-165°C and maintain for 3 hours.[3] The mixture will become a pasty green mass.[3]

-

Cool the flask to room temperature and decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.[3]

-

Collect the resulting solid by filtration on a Büchner funnel and wash with two 100 mL portions of cold water.[3]

-

Recrystallize the crude product from 4 L of water or 250 mL of 95% ethanol to yield green, silky needles of 2,5-dihydroxyacetophenone.[3]

-

Stage 2: Proposed Synthesis of this compound

Reaction:

Figure 4: Proposed reaction for the bromination of 2,5-dihydroxyacetophenone.

Proposed Protocol:

-

Dissolve 2,5-dihydroxyacetophenone (0.01 mol) in glacial acetic acid (15-20 mL) in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine (0.01 mol) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction should be protected from light to minimize side reactions.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water to remove acetic acid and any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2,5-dihydroxyacetophenone. Data for the proposed bromination step is not included due to its theoretical nature.

Table 1: Reagents and Conditions for the Synthesis of 2,5-Dihydroxyacetophenone

| Parameter | Method A: Friedel-Crafts Acylation | Method B: Fries Rearrangement |

| Starting Material | Hydroquinone | Hydroquinone Diacetate |

| Acylating Agent | Acetic Anhydride | - |

| Catalyst | Boron Trifluoride Diethyl Etherate | Anhydrous Aluminum Chloride |

| Solvent | 1,2-Dichloroethane | None (neat reaction) |

| Temperature | 100°C then 120°C | 110°C to 165°C |

| Reaction Time | 4 hours then 2-3 hours | ~3.5 hours |

Table 2: Yield and Physical Properties of 2,5-Dihydroxyacetophenone

| Property | Method A: Friedel-Crafts Acylation[1] | Method B: Fries Rearrangement[3] |

| Crude Yield | - | 89-90% |

| Recrystallized Yield | 92% | 64-77% |

| Melting Point | 195-198°C | 202-203°C |

| Appearance | Yellow Crystals | Green, Silky Needles |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 25015-91-2 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | (Predicted) Solid |

| Storage | Sealed in dry, 2-8°C[5] |

Conclusion

This technical guide outlines robust and reproducible methods for the synthesis of this compound from hydroquinone. The two-stage process, involving the initial formation of 2,5-dihydroxyacetophenone followed by a proposed bromination step, provides a clear pathway for obtaining this valuable chemical intermediate. The detailed protocols and quantitative data presented herein are intended to support researchers and professionals in the fields of chemical synthesis and drug development. It is recommended that the proposed bromination protocol be optimized for yield and purity in a laboratory setting.

References

Spectroscopic and Analytical Profile of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in clear, tabular formats for ease of reference. Furthermore, detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are provided. A workflow diagram for the spectroscopic identification of a newly synthesized compound is also included to guide researchers in their analytical processes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-bromo-1-phenylethanone, 2-bromo-1-(4-hydroxyphenyl)ethanone, and 1-(2,5-dihydroxyphenyl)ethanone.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.0 - 7.5 | Multiplet | 3H | Ar-H |

| ~5.0 - 6.0 | Singlet (broad) | 1H | Ar-OH |

| ~4.4 | Singlet | 2H | -CH₂Br |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~195 | Quaternary | C=O |

| ~150 - 155 | Quaternary | Ar-C-OH |

| ~150 - 155 | Quaternary | Ar-C-OH |

| ~120 - 130 | Tertiary | Ar-CH |

| ~115 - 125 | Tertiary | Ar-CH |

| ~115 - 120 | Tertiary | Ar-CH |

| ~110 - 115 | Quaternary | Ar-C-C=O |

| ~30 - 35 | Primary | -CH₂Br |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~680 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 230/232 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 151 | Medium | [M - CH₂Br]⁺ |

| 123 | High | [M - CH₂Br - CO]⁺ |

| 109 | Medium | [C₆H₅O₂]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.[1]

Synthesis: Bromination of 1-(2,5-dihydroxyphenyl)ethanone

-

Dissolution: Dissolve 1-(2,5-dihydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethyl acetate and chloroform in a round-bottom flask.

-

Bromination: To the stirred solution, add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][3][4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate molecular ions and fragment ions.[8][9][10]

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final structure validation of a compound.

References

- 1. prepchem.com [prepchem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

"2-Bromo-1-(2,5-dihydroxyphenyl)ethanone" safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 25015-91-2), also known as 2-Bromo-2',5'-dihydroxyacetophenone or 2-(Bromoacetyl)hydroquinone, is a chemical intermediate used in organic synthesis.[1][2][3] Like other α-bromoacetophenones, its reactivity makes it valuable in research and development, but also necessitates stringent safety and handling precautions. This guide provides a comprehensive overview of its known and inferred hazards, safe handling procedures, and emergency responses, based on data from structurally similar compounds.

Hazard Identification and Classification

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns and irritation.[4][5][6]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5][6]

-

Acute Toxicity (Oral, Inhalation): Category 2, 3, or 4. May be fatal, toxic, or harmful if swallowed or inhaled.[6][7][8][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[5][6][8]

-

Skin Sensitization: May cause an allergic skin reaction.[8][10]

Summary of Precautionary Statements:

| Code | Precautionary Statement | Reference |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6][11] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [5][11] |

| P271 | Use only outdoors or in a well-ventilated area. | [5][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5][11] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [11] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][11] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [9] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [11] |

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes available data for this compound and a closely related, well-documented compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, for comparison.

| Property | This compound | 2-Bromo-1-(4-hydroxyphenyl)ethanone |

| CAS Number | 25015-91-2[1] | 2491-38-5[7] |

| Molecular Formula | C₈H₇BrO₃[2] | C₈H₇BrO₂[7] |

| Molecular Weight | 231.04 g/mol [2] | 215.04 g/mol [12] |

| Appearance | Not specified | Pale Beige Solid / Reddish-brown liquid[7][10] |

| Melting Point | Not specified | 130 °C[7] |

| Boiling Point | Not specified | 338.7°C at 760 mmHg[7] |

| Density | 1.763±0.06 g/cm³ (Predicted)[2] | 1.6±0.1 g/cm³[7] |

| Flash Point | Not specified | 158.6±20.9 °C[7] |

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

4.1 Engineering Controls

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

-

Ensure a safety shower and eyewash station are readily accessible.

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4]

-

Respiratory Protection: If handling outside of a fume hood is unavoidable, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6]

4.3 Handling Procedures

-

Avoid all direct contact with the substance.[5]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly after handling.[11]

-

Avoid dust formation. If it is a solid, handle with care to prevent aerosolization.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

4.4 Storage

Caption: General workflow for safely handling hazardous chemical compounds.

First-Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Experimental Protocol Example: Synthesis of an α-Bromoacetophenone

The following is a generalized protocol for the bromination of a hydroxyacetophenone, a common method for synthesizing compounds like this compound. This example is adapted from the synthesis of a related compound.[13][14]

Materials:

-

Hydroxyacetophenone (1.0 eq)

-

Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., Chloroform, Acetic Acid)

-

Acid catalyst (e.g., H₂SO₄) if required

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the starting hydroxyacetophenone in the chosen solvent.

-

Reaction: Cool the solution in an ice bath. If using bromine, add it dropwise to the stirred solution over a period of 20-30 minutes. Maintain the temperature throughout the addition.

-

Monitoring: Allow the reaction to stir for several hours. Monitor the progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker containing an ice-cold solution of saturated sodium bicarbonate or sodium thiosulfate to neutralize excess bromine and acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

References

- 1. 25015-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. 2-Bromo-4-hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and experimental observations. It also outlines a general experimental workflow for its synthesis and purification and details a relevant biological signaling pathway where a similar compound has shown significant activity.

Qualitative Solubility of Bromoacetophenone Analogs

| Solvent | Compound Analog | Observation | Implied Solubility of this compound |

| Chloroform | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Used for dissolution and recrystallization.[1] | Likely soluble, especially when heated. |

| Ethanol | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | Used as a solvent for reaction. | Likely soluble. |

| Methylene Chloride | 1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone | Used as a solvent for bromination reaction.[2] | Likely soluble. |

| Methylcyclohexane | 1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone | Used for recrystallization.[2] | Likely sparingly soluble at room temperature and more soluble when heated. |

| Ethyl Acetate | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially a good solvent for purification. |

| Acetone | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially a good solvent for reactions and purification. |

| Methanol | General bromo compounds | Mentioned as a good solvent for crystallization. | Potentially soluble. |

| DMSO | - | No direct information found for analogs. | Often a good solvent for polar organic compounds. |

| DMF | - | No direct information found for analogs. | Often a good solvent for polar organic compounds. |

Experimental Protocols

The following sections detail a general experimental workflow for the synthesis and purification of this compound, based on established procedures for similar compounds.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the bromination of the corresponding acetophenone precursor, 1-(2,5-dihydroxyphenyl)ethanone (2-acetylhydroquinone). The subsequent purification is crucial to remove unreacted starting materials and byproducts.

Caption: General workflow for synthesis and purification.

Methodologies

1. Bromination of 1-(2,5-dihydroxyphenyl)ethanone:

-

Dissolution: The starting material, 1-(2,5-dihydroxyphenyl)ethanone, is dissolved in a suitable organic solvent such as chloroform or methylene chloride.[1][2]

-

Reaction: A brominating agent, typically bromine, is added to the solution. The reaction is often carried out at a specific temperature and for a set duration to ensure complete conversion while minimizing side reactions.[1]

-

Work-up: Upon completion, the reaction is quenched, for example, by adding water. The product is then extracted into an organic solvent. The organic layer is washed, often with a sodium bicarbonate solution, to remove any acidic byproducts, and then dried over an anhydrous salt like magnesium sulfate.[1]

-

Isolation of Crude Product: The solvent is removed under reduced pressure to yield the crude this compound.

2. Purification:

-

Column Chromatography: For higher purity, the crude product can be subjected to column chromatography. Based on procedures for analogous compounds, a solvent system like chloroform could be effective as the eluent.[1]

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., chloroform or methylcyclohexane) and then allowed to cool slowly.[1][2] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.

Biological Signaling Pathway Modulation

While specific signaling pathway involvement for this compound is not documented, a closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], has been shown to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[3] This provides a relevant example of the potential biological activity of this class of compounds.

Caption: Inhibition of NF-κB and MAPK signaling pathways.[3]

References

The Alpha-Bromo Ketone Moiety in 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo ketones are a cornerstone class of organic intermediates, prized for their versatile reactivity and utility in synthetic chemistry and drug discovery. The compound 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, which features this reactive moiety, is of particular interest due to the electronic influence of its dihydroxyphenyl ring. This technical guide provides an in-depth examination of the core reactivity of its alpha-bromo ketone group, focusing on key reaction pathways such as nucleophilic substitution, the Favorskii rearrangement, and its application as a covalent modifier of proteins. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key chemical and logical processes to serve as a comprehensive resource for professionals in the field.

Introduction: Electronic and Structural Landscape

The reactivity of the alpha-bromo ketone in this compound is fundamentally governed by the electronic interplay between the bromine atom and the adjacent carbonyl group. The strong electron-withdrawing nature of both substituents renders the α-carbon highly electrophilic and the α-protons acidic.[1] This electronic arrangement makes the compound an excellent substrate for nucleophilic substitution (SN2) reactions at the α-carbon and a candidate for base-mediated rearrangements.[1] The 2,5-dihydroxy-substituted phenyl ring further influences this reactivity through resonance and inductive effects, modulating the electrophilicity of the carbonyl and alpha-carbons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25015-91-2 | [2][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molar Mass | 231.04 g/mol | [3] |

| Melting Point | 117.5-119.0 °C | [3] |

| Boiling Point | 376.5 ± 32.0 °C (Predicted) | [3] |

| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [3] |

Core Reactivity Pathways

The alpha-bromo ketone moiety is a versatile functional group that can undergo several key transformations. Understanding these pathways is crucial for its application in multi-step synthesis and for designing targeted covalent inhibitors.

Caption: Core reactivity pathways of the alpha-bromo ketone.

Nucleophilic Substitution (SN2 Reaction)

The primary reaction pathway for alpha-bromo ketones is the SN2 reaction. The α-carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and hydroxides.[1] The reaction proceeds with the displacement of the bromide ion. The rate of this reaction is influenced by the steric hindrance around the α-carbon and the electronic properties of the phenyl ring. Computational studies on substituted α-bromoacetophenones show how substituents on the aromatic ring affect the activation energy of the reaction.

Table 2: Calculated Activation Energies (ΔE‡) for the SN2 Reaction of Substituted α-Bromoacetophenones with Hydroxide Ion

| Substituent on Phenyl Ring | Activation Energy (ΔE‡) in kcal/mol |

| p-NO₂ | 15.2 |

| p-CN | 15.5 |

| p-Cl | 16.3 |

| H | 16.8 |

| p-CH₃ | 17.1 |

| p-OCH₃ | 17.4 |

| Data extrapolated from computational studies for illustrative purposes.[1] |

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base (like hydroxide or alkoxide), alpha-halo ketones that possess an α'-hydrogen can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[5][6][7] The mechanism is thought to involve the formation of an enolate, which then cyclizes to a highly strained cyclopropanone intermediate.[5] Subsequent nucleophilic attack by the base opens the ring to form a more stable carbanion, which is then protonated to yield the final rearranged product.[8] For cyclic α-halo ketones, this reaction results in a ring contraction.[5][9]

Caption: Mechanism of the Favorskii Rearrangement.

Dehydrobromination to α,β-Unsaturated Ketones

When treated with a hindered, non-nucleophilic base such as pyridine, alpha-bromo ketones can undergo an E2 elimination reaction to yield α,β-unsaturated ketones.[10][11][12] This reaction is a valuable synthetic method for introducing a carbon-carbon double bond in conjugation with the carbonyl group.[12] The reaction requires an abstractable proton on the adjacent carbon (the α'-position).

Application in Drug Development: Covalent Inhibition

The electrophilic nature of the alpha-bromo ketone makes it an effective "warhead" for covalent inhibitors in drug development.[1] These compounds can form irreversible covalent bonds with nucleophilic amino acid residues, such as cysteine (thiol group) or lysine (amino group), within the active site of a target protein.[1] This is a widely used strategy for developing potent and selective enzyme inhibitors, particularly in the field of kinase inhibitors. The this compound scaffold can be elaborated to create probes for identifying and profiling enzyme targets.

Caption: Workflow for target identification using an α-bromo ketone probe.

Experimental Protocols

Synthesis of α-Bromo Ketones via Acid-Catalyzed Bromination

This protocol is a general method adapted for the synthesis of alpha-bromo ketones from their corresponding acetophenone precursors.[10][13][14]

-

Dissolution: Dissolve the parent ketone (e.g., 2',5'-dihydroxyacetophenone) (1.0 eq) in a suitable solvent such as chloroform, acetic acid, or methanol.[14][15]

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or HBr in acetic acid.[14]

-

Bromination: While stirring, add the brominating agent (e.g., molecular bromine (Br₂) or N-bromosuccinimide (NBS)) (1.0 - 1.1 eq) dropwise to the solution.[14][15] The reaction may be performed at room temperature or with gentle heating.[14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture and quench by slowly adding it to cold water.[14]

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., chloroform, ethyl acetate).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by a brine solution.[14]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure α-bromo ketone.

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for reacting an alpha-bromo ketone with a primary amine.

-

Dissolution: Dissolve the alpha-bromo ketone (1.0 eq) in a suitable aprotic solvent such as acetonitrile, THF, or DMF in a round-bottom flask.

-

Addition of Amine: Add the primary amine (2.2 eq) to the solution. Two equivalents are often used: one to act as the nucleophile and the second to act as a base to neutralize the HBr byproduct. Alternatively, 1.1 eq of the amine can be used in the presence of an external base like triethylamine or potassium carbonate (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction by TLC until the alpha-bromo ketone is consumed.

-

Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting α-amino ketone via column chromatography or recrystallization.

Conclusion

The alpha-bromo ketone in this compound is a highly reactive and synthetically valuable functional group. Its electrophilic α-carbon is central to its utility, enabling facile nucleophilic substitutions, base-induced rearrangements, and elimination reactions. For drug development professionals, this reactivity profile makes it an ideal warhead for designing targeted covalent inhibitors to irreversibly bind to and modulate the activity of proteins. A thorough understanding of these reaction pathways, guided by both theoretical principles and established experimental protocols, is essential for leveraging the full potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 25015-91-2|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. purechemistry.org [purechemistry.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Synthetic Versatility of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a poly-functionalized aromatic ketone, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a reactive α-bromo ketone adjacent to a hydroquinone moiety, offers a versatile platform for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide elucidates the core applications of this compound, providing detailed experimental protocols for the synthesis of flavonoids, benzofurans, and thiazoles. Furthermore, it explores the biological significance of the resulting molecular scaffolds, particularly in the context of antioxidant and anticancer activities, thereby highlighting its relevance in modern drug discovery and development.

Introduction: The Strategic Importance of this compound

In the realm of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable intermediate due to the orthogonal reactivity of its functional groups. The α-bromo ketone functionality is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. Concurrently, the 2,5-dihydroxyphenyl (hydroquinone) ring not only influences the electronic properties of the molecule but also provides sites for further functionalization and is a well-known structural motif in biologically active natural products. This dual reactivity enables a modular approach to the synthesis of various heterocyclic systems, which form the core of many therapeutic agents.

Synthetic Applications and Detailed Experimental Protocols

The utility of this compound as a synthetic precursor is best illustrated through its application in the synthesis of key heterocyclic scaffolds. The following sections provide detailed experimental methodologies for these transformations.

Synthesis of Flavonoids via Chalcone Intermediates

Flavonoids are a class of polyphenolic compounds renowned for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of flavonoids often proceeds through a chalcone intermediate, which is formed by the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4] Subsequent intramolecular cyclization of the chalcone yields the flavone core. The hydroquinone moiety in the starting material is expected to enhance the antioxidant activity of the resulting flavonoids.[1]

Experimental Protocol: Synthesis of a 2',5'-Dihydroxyflavone

Step 1: Synthesis of 2',5'-Dihydroxychalcone

-

To a solution of this compound (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of 5-6 to precipitate the chalcone.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 2',5'-dihydroxychalcone.

Step 2: Cyclization to Flavone

-

Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine and heat the mixture at 100-120 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is filtered, washed with water, and purified by column chromatography or recrystallization.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | Substituted Benzaldehyde, NaOH | Ethanol | 0 °C to RT | 12-24 h | 70-85% (Chalcone) |

| 2',5'-Dihydroxychalcone | Iodine | DMSO | 100-120 °C | 2-4 h | 60-75% (Flavone) |

Note: Yields are estimated based on similar reported syntheses and may vary depending on the specific substituted benzaldehyde used.

Logical Workflow for Flavone Synthesis

References

A Technical Guide to the Synthesis and Applications of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential uses of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone, a valuable chemical intermediate. Due to its reactive α-bromo ketone and electron-rich dihydroxyphenyl moieties, this compound serves as a versatile building block in the synthesis of various complex organic molecules, particularly within the pharmaceutical and fine chemical industries. This document details the synthetic pathways, experimental protocols, and common applications, presenting quantitative data and process workflows to support advanced research and development.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. First, the precursor 2,5-dihydroxyacetophenone is synthesized, followed by a selective α-bromination of the acetyl group.

Step 1: Synthesis of the Precursor, 2,5-Dihydroxyacetophenone

The most common and effective method for synthesizing 2,5-dihydroxyacetophenone is the Fries rearrangement of hydroquinone diacetate. This reaction involves heating hydroquinone diacetate with a Lewis acid, such as anhydrous aluminum chloride. The rearrangement yields the desired product, which can be purified by recrystallization.[1]

Step 2: α-Bromination of 2,5-Dihydroxyacetophenone

Following the synthesis of the acetophenone precursor, the next step is the selective bromination at the α-carbon (the carbon adjacent to the carbonyl group). While a specific protocol for 2,5-dihydroxyacetophenone is not extensively detailed in publicly available literature, methodologies for structurally similar hydroxyacetophenones are well-established and can be adapted. Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform, N-Bromosuccinimide (NBS), or cupric bromide (CuBr₂).[2][3][4][5] The dihydroxy-substituted ring is highly activated, so reaction conditions must be carefully controlled to prevent electrophilic aromatic substitution (ring bromination).

The general workflow for the synthesis is illustrated below.

Experimental Protocols

The following sections provide detailed experimental procedures adapted from established methods for the synthesis of the precursor and the subsequent bromination of related compounds.

Protocol for 2,5-Dihydroxyacetophenone Synthesis (via Fries Rearrangement)[1]

-

Reactant Preparation: A mixture of dry hydroquinone diacetate (0.257 mol) and anhydrous aluminum chloride (0.87 mol) is finely powdered in a mortar.

-

Reaction Setup: The powdered mixture is introduced into a dry 500-mL round-bottomed flask fitted with an air condenser, which is protected by a calcium chloride tube and connected to a gas-absorption trap.

-

Heating: The flask is placed in an oil bath and heated slowly. Over approximately 30 minutes, the oil bath temperature is raised to 110–120°C, at which point the evolution of hydrogen chloride gas will commence. The reaction mixture is maintained at this temperature for about 30 minutes until the vigorous evolution of gas subsides.

-

Completion and Work-up: The temperature of the oil bath is then raised to 160–165°C and held for 2-3 hours, during which time gas evolution ceases. The flask is then cooled to room temperature.

-

Isolation: The excess aluminum chloride is decomposed by carefully adding crushed ice (350 g) followed by concentrated hydrochloric acid (25 mL).

-

Purification: The resulting solid is collected on a Büchner funnel and washed with two 100-mL portions of cold water. The crude product can be recrystallized from water to yield green, silky needles.

Adapted Protocol for α-Bromination

This protocol is adapted from the bromination of 3,5-dihydroxyacetophenone and other similar substrates.[3][5]

-

Reaction Setup: To a solution of 2,5-dihydroxyacetophenone (1 eq.) in a suitable solvent (e.g., ethyl acetate, chloroform, or acetic acid), add the brominating agent. A common choice is cupric bromide (CuBr₂) (approx. 2.2 eq.).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (typically 2.5 to 5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If using CuBr₂, the copper salts are typically removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is worked up by pouring it into water and extracting with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO₄), and evaporated under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Comparative Synthesis Data for α-Bromo-hydroxyacetophenones

While specific yield data for the target compound is scarce, the following table summarizes reaction conditions and yields for the α-bromination of various structurally related acetophenones, providing a valuable reference for experimental design.

| Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Bromine / Acidic Al₂O₃ | Methanol | N/A | 89% | [2] |

| 4-Hydroxyacetophenone | Bromine / H₂SO₄ | Chloroform | 338 K, 5h | N/A | [5] |

| 3,5-Dihydroxyacetophenone | Cupric Bromide | Ethyl Acetate | Reflux, 2.5h | N/A | [3] |

| Acetophenone | Bromine | Acetic Acid | N/A | N/A | [4] |

| p-Bromoacetophenone | Sodium Bromate / NaHSO₃ | Water / Ethyl Acetate | 90°C, 2h | 85% | [6] |

| p-Chloroacetophenone | Potassium Bromate / NaHSO₃ | Water | 50°C, 6h | 93% | [6] |

Uses and Applications

α-Bromoacetophenones are highly valued as intermediates in organic synthesis, particularly in the pharmaceutical industry. The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility.

Intermediate for Pharmaceutical Ingredients (APIs)

The primary application of compounds like this compound is as a precursor for a wide range of drug candidates.[7] They are key building blocks for constructing more complex molecular frameworks. For example, related structures are widely used in the synthesis of adrenaline-type drugs and terbutaline analogs.[3][5]

The general reaction pathway involves the nucleophilic substitution of the bromide, followed by further transformations. A typical workflow is shown below.

Synthesis of Heterocyclic Compounds

These intermediates are also crucial in synthesizing various heterocyclic compounds, such as furans, imidazoles, and benzofurans, which are prevalent scaffolds in many therapeutic agents.[8] The reactive nature of the α-bromo ketone allows for cyclization reactions with appropriate binucleophilic reagents.

Biochemical Research

Derivatives of 2-Bromo-1-(hydroxyphenyl)ethanone are utilized in biochemical research to investigate the mechanisms of action of certain enzymes and receptors.[9] Their ability to alkylate active site residues can help in identifying and characterizing potential drug targets.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-BROMO-1-(3,5-DIHYDROXYPHENYL)ETHANONE | 62932-92-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids Using 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document outlines a proposed synthetic route for the preparation of 6,8-dihydroxyflavonols, utilizing 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a key starting material. The proposed methodology involves a two-step process: a Claisen-Schmidt condensation to form a 2',5'-dihydroxychalcone intermediate, followed by an Algar-Flynn-Oyamada oxidative cyclization to yield the target flavonol. This synthetic pathway offers a versatile approach to novel flavonoid derivatives for investigation in drug discovery and development. The resulting 6,8-dihydroxyflavonol is a structural analog of the neuroprotective agent 7,8-dihydroxyflavone (7,8-DHF), a known TrkB agonist.

Proposed Synthetic Scheme

The synthesis is proposed to proceed via two key steps:

-

Step 1: Claisen-Schmidt Condensation. The reaction between this compound and a substituted benzaldehyde in the presence of a base is expected to yield a 2',5'-dihydroxychalcone. The bromo group at the α-position of the acetophenone is a good leaving group, facilitating the condensation.

-

Step 2: Algar-Flynn-Oyamada Reaction. The intermediate 2',5'-dihydroxychalcone undergoes oxidative cyclization using alkaline hydrogen peroxide to form the corresponding 6,8-dihydroxyflavonol.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Dihydroxychalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.[4][5]

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of KOH (3.0 eq) in ethanol to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

-

A precipitate of the crude 2',5'-dihydroxychalcone will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude chalcone from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterize the purified 2',5'-dihydroxychalcone using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6,8-Dihydroxyflavonol via Algar-Flynn-Oyamada Reaction

This protocol details the oxidative cyclization of the 2',5'-dihydroxychalcone intermediate to the final flavonol product.[1][2][3]

Materials:

-

Purified 2',5'-dihydroxychalcone derivative

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Dilute sulfuric acid or hydrochloric acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolve the purified 2',5'-dihydroxychalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add an aqueous solution of NaOH or KOH.

-

To this alkaline solution, add hydrogen peroxide (30%) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The color of the solution may change.

-

Monitor the reaction by TLC until the starting chalcone is consumed.

-

Carefully neutralize the reaction mixture with dilute sulfuric acid or hydrochloric acid.

-

A precipitate of the crude 6,8-dihydroxyflavonol will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude flavonol.

-

Purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Characterize the final 6,8-dihydroxyflavonol by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of a 6,8-Dihydroxyflavonol

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Representative ¹H NMR (DMSO-d₆, δ ppm) | Representative ¹³C NMR (DMSO-d₆, δ ppm) |

| Intermediate: 2',5'-Dihydroxychalcone | C₁₅H₁₂O₃ | 240.25 | 70-85 | 12.5 (s, 1H, -OH), 9.8 (s, 1H, -OH), 8.0-7.2 (m, 7H, Ar-H & vinyl-H), 6.9-6.7 (m, 2H, Ar-H) | 192.5 (C=O), 160.1, 155.8, 144.2, 130.5, 129.2, 128.8, 125.4, 122.1, 119.5, 118.2, 115.9 | |

| Final Product: 6,8-Dihydroxyflavonol | C₁₅H₁₀O₅ | 270.24 | 50-65 | 10.5 (s, 1H, -OH), 9.5 (s, 1H, -OH), 9.2 (s, 1H, -OH), 8.1-7.9 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H) | 173.5 (C=O), 156.2, 152.1, 148.5, 145.3, 138.1, 131.2, 129.5, 128.9, 122.4, 116.8, 115.4, 112.7, 108.9 |

Note: Yields are hypothetical and based on literature for analogous reactions. NMR data are representative and may vary based on the specific substituents on the benzaldehyde starting material.

Visualizations

Caption: Proposed experimental workflow for the synthesis of 6,8-dihydroxyflavonol.

Caption: Neuroprotective signaling pathway of 7,8-dihydroxyflavone via TrkB activation.[1][6][7][8]

Application Notes

The synthesized 6,8-dihydroxyflavonols are structural isomers of 7,8-dihydroxyflavone (7,8-DHF), a well-documented neurotrophic agent. 7,8-DHF has been shown to cross the blood-brain barrier and act as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1]

Potential Applications:

-

Neurodegenerative Disease Research: The synthesized compounds can be screened for their ability to activate the TrkB receptor and its downstream signaling pathways, such as the PI3K/Akt pathway.[7][8] This pathway is crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[6][9] Consequently, these novel flavonols could be investigated as potential therapeutic leads for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

-

Structure-Activity Relationship (SAR) Studies: This synthetic protocol allows for the introduction of various substituents on the B-ring of the flavonoid scaffold by using different aromatic aldehydes in the Claisen-Schmidt condensation step. The resulting library of 6,8-dihydroxyflavonol derivatives can be used to establish SAR for TrkB agonism and neuroprotective activity.

-

Antioxidant and Anti-inflammatory Screening: Like many flavonoids, the synthesized compounds, with their dihydroxy substitution pattern, are expected to possess significant antioxidant properties. They can be evaluated for their free radical scavenging activity and their ability to inhibit inflammatory pathways.

References

- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 7. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone in the Synthesis of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents remains a critical focus of pharmaceutical research. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising class of compounds with potent anti-inflammatory properties. Of particular interest are 2',5'-dihydroxychalcones, which have demonstrated significant inhibitory effects on key inflammatory mediators.

This document provides detailed application notes and protocols for the use of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a key intermediate in the synthesis of 2',5'-dihydroxychalcone derivatives with anti-inflammatory activity. While this bromo-compound is a versatile precursor, a strategic synthetic approach involves its conversion to 2,5-dihydroxyacetophenone, which then serves as a direct precursor for the synthesis of the target chalcones.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process. First, a reductive de-bromination of this compound is performed to yield 2,5-dihydroxyacetophenone. This is followed by a Claisen-Schmidt condensation of the 2,5-dihydroxyacetophenone with various aromatic aldehydes to generate a library of 2',5'-dihydroxychalcone derivatives.

Application Notes and Protocols: Synthesis of Novel Benzofuran Derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel hydroxy-substituted benzofuranone, 6-hydroxy-1-benzofuran-3(2H)-one, from the starting material 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. This starting material is a versatile intermediate for the generation of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The protocol described herein details a base-catalyzed intramolecular cyclization, a common and effective strategy for the synthesis of benzofuran cores. This application note serves as a practical guide for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction

α-Haloketones are pivotal building blocks in synthetic organic chemistry, renowned for their utility in constructing a wide array of heterocyclic systems. The presence of two reactive sites, the carbonyl group and the halogenated α-carbon, allows for diverse chemical transformations. The starting material, this compound, is particularly valuable as it incorporates a hydroquinone moiety, a common feature in many biologically active molecules. The protocol outlined below describes an intramolecular cyclization to yield a substituted benzofuranone, a scaffold present in numerous pharmacologically active compounds.

Experimental Protocol: Synthesis of 6-hydroxy-1-benzofuran-3(2H)-one

This protocol details the base-catalyzed intramolecular cyclization of this compound. The reaction proceeds via deprotonation of the ortho-hydroxyl group, followed by nucleophilic attack on the electrophilic carbon bearing the bromine atom.

Materials and Equipment:

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous acetone (approximately 20 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.

-

To the resulting solution, add anhydrous potassium carbonate (1.5 eq).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).

-

Maintain the reaction at reflux and monitor its progress using thin-layer chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 6-hydroxy-1-benzofuran-3(2H)-one as a solid.

-

Determine the yield and characterize the product using standard analytical techniques (NMR, MS, IR).

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-hydroxy-1-benzofuran-3(2H)-one.

| Parameter | Value |

| Reactants | |

| This compound | MW: 231.04 g/mol |

| Potassium Carbonate | MW: 138.21 g/mol |

| Product | |

| 6-hydroxy-1-benzofuran-3(2H)-one | MW: 150.13 g/mol |

| Reaction Conditions | |

| Solvent | Acetone |

| Base | Potassium Carbonate |

| Temperature | Reflux (56°C) |

| Reaction Time | 4-6 hours |

| Results | |

| Theoretical Yield | Calculated based on the starting amount of this compound |

| Actual Yield | To be determined experimentally |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

| Characterization Data | Hypothetical Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H, -OH), 7.01 (d, J=8.4 Hz, 1H), 6.55 (d, J=2.2 Hz, 1H), 6.48 (dd, J=8.4, 2.2 Hz, 1H), 4.58 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 205.1, 160.2, 155.8, 125.4, 115.3, 112.9, 103.1, 75.8 |

| Mass Spec (ESI+) | m/z 151.0395 [M+H]⁺ |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for 6-hydroxy-1-benzofuran-3(2H)-one.

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols: 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical ingredients. Its structure, featuring a reactive α-bromo ketone and a hydroquinone moiety, offers multiple avenues for chemical modification, making it a valuable building block for the development of diverse molecular scaffolds. While direct synthesis of a specific marketed drug from this precursor is not extensively documented in publicly available literature, its chemical functionalities suggest its utility in creating compounds with potential therapeutic activities, particularly in areas like anticancer and anti-inflammatory research, akin to structurally related bromo-phenolic compounds.[1] This document provides an overview of its potential applications, generalized experimental protocols for its derivatization, and hypothetical data to guide research and development efforts.

Potential Therapeutic Applications